2-(2,5-dioxopyrrolidin-1-yl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-dioxopyrrolidin-1-yl)-N-methylacetamide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a pyrrolidine-2,5-dione ring, which is a common structural motif in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-methylacetamide typically involves the reaction of N-methylacetamide with succinic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as pyridine, to facilitate the formation of the pyrrolidine-2,5-dione ring .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the desired temperature and pressure, ensuring efficient conversion of reactants to the target compound .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dioxopyrrolidin-1-yl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxides, while substitution reactions result in the formation of various substituted derivatives .
Scientific Research Applications
2-(2,5-dioxopyrrolidin-1-yl)-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-methylacetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can modulate various biochemical pathways, leading to therapeutic effects in the treatment of diseases .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: Known for its anticonvulsant properties.
2-(2,5-dioxopyrrolidin-1-yl)-2-alkylacetamides: These compounds have been studied for their potential in treating epilepsy.
Uniqueness
2-(2,5-dioxopyrrolidin-1-yl)-N-methylacetamide stands out due to its unique structural features and versatile applications. Its ability to undergo various chemical reactions and its potential in diverse scientific fields make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C7H10N2O3 |
---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-methylacetamide |
InChI |
InChI=1S/C7H10N2O3/c1-8-5(10)4-9-6(11)2-3-7(9)12/h2-4H2,1H3,(H,8,10) |
InChI Key |
GMDNODVNBFNMHC-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CN1C(=O)CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.